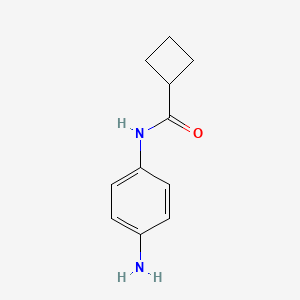

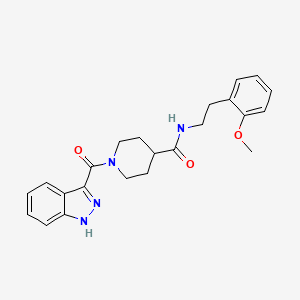

N-(4-氨基苯基)环丁烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including condensation, amination, and cyclization processes. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was achieved by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with an aminated and cyclized intermediate derived from 2,6-difluorobenzonitrile . This suggests that the synthesis of N-(4-aminophenyl)cyclobutanecarboxamide could similarly involve the condensation of a cyclobutanecarboxylic acid derivative with an appropriate amine, possibly 4-aminophenylamine.

Molecular Structure Analysis

The molecular structure of compounds with cycloalkane carboxamide cores can be complex, with multiple substituents influencing the overall conformation and stability. The crystal structure of the compound mentioned in paper was determined, which could provide insights into the potential crystal structure of N-(4-aminophenyl)cyclobutanecarboxamide. The presence of the cyclobutane ring in the target compound would likely impose a degree of rigidity and influence the spatial arrangement of the substituents.

Chemical Reactions Analysis

The chemical reactivity of N-(4-aminophenyl)cyclobutanecarboxamide can be inferred from the functional groups present in the molecule. The amine group is typically nucleophilic and can participate in various reactions, such as acylation or alkylation. The carboxamide moiety is less reactive but can undergo hydrolysis under certain conditions. The aromatic amine could also be involved in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-aminophenyl)cyclobutanecarboxamide are not directly reported, related compounds provide a basis for speculation. The presence of both polar (carboxamide) and nonpolar (cyclobutane ring, aromatic ring) regions in the molecule suggests that it could exhibit moderate solubility in a range of solvents. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the cyclobutane ring and the electronic effects of the amine and carboxamide groups.

科学研究应用

新型化合物的合成和表征

一个突出的应用领域是新型化合物的合成和表征。例如,何等人(2015 年)的工作揭示了使用环丁烷甲酰胺衍生物鉴定了脂肪量和肥胖相关蛋白 (FTO) 的一个新型小分子结合位点。这一发现为开发 FTO 的选择性和有效抑制剂提供了新的机会,FTO 是肥胖或肥胖相关疾病的潜在治疗靶点(何等人,2015 年)。

材料科学和液晶技术

在材料科学中,环丁烷甲酰胺衍生物已被用于合成用作液晶垂直取向层的新型聚酰亚胺。龚等人(2015 年)的研究重点是合成一种含有三苯胺部分和联苯基团的新型功能性二胺,从而产生诱导液晶垂直取向的聚酰亚胺,展示了环丁烷甲酰胺衍生物在先进材料设计中的潜力(龚等人,2015 年)。

电致变色和电致发光材料

环丁烷甲酰胺衍生物还在电致变色和电致发光材料的开发中找到了应用。孙等人(2016 年)合成了具有双(二苯氨基)-芴单元的电活性聚酰胺,表现出可逆的电致变色特性和强荧光。这些材料在智能窗户、显示器和传感器中展示了巨大的应用潜力(孙等人,2016 年)。

有机合成方法

在有机合成领域,环丁烷甲酰胺已被用作开发新型合成方法的底物。帕雷拉等人(2013 年)报道了一种辅助辅助的 Pd 催化的高度非对映选择性双 C-H 活化和环丁烷甲酰胺的直接双芳基化。这种方法允许合成具有全顺立体化学的三取代环丁烷甲酰胺骨架,展示了环丁烷甲酰胺在复杂分子合成中的效用(帕雷拉等人,2013 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(4-aminophenyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h4-8H,1-3,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPMBVBWNPHZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)cyclobutanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2501383.png)

![N-[4-(Hydrazinocarbonyl)phenyl]pentanamide](/img/structure/B2501387.png)

![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2501393.png)

![2-(Allylthio)benzo[d]thiazole](/img/structure/B2501396.png)

![(E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one](/img/structure/B2501400.png)

![1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine](/img/structure/B2501403.png)

![(E)-4-(Dimethylamino)-N-[[2-[ethyl(methyl)amino]pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2501404.png)

![(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone](/img/structure/B2501405.png)